molecular formula C27H30N4O3 B2577494 GMC 3-15

GMC 3-15

Cat. No.: B2577494
M. Wt: 458.6 g/mol
InChI Key: VFXRXIHKXXMGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

These receptors are part of the serotonin (5-HT) receptor family, which plays a crucial role in neurotransmission and is involved in various physiological processes including mood regulation, vascular function, and pain perception.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GMC 3-15 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the core structure: The synthesis begins with the preparation of 4-methoxy-3-(4-methylpiperazin-1-yl)aniline.

    Coupling reactions: This intermediate is then coupled with 4-nitrobenzoyl chloride to form the nitro compound.

    Reduction: The nitro group is reduced to an amine.

    Final coupling: The amine is then coupled with 3-methylbenzoyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

GMC 3-15 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

GMC 3-15 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound in studies of aromatic substitution and other organic reactions.

    Biology: Investigated for its effects on serotonin receptors and related signaling pathways.

    Medicine: Explored as a potential therapeutic agent for conditions involving serotonin dysregulation, such as depression and migraine.

Mechanism of Action

GMC 3-15 exerts its effects by selectively binding to and antagonizing the 5-HT1B and 5-HT1D serotonin receptors. This prevents serotonin from binding to these receptors, thereby modulating neurotransmission and affecting various physiological processes. The molecular targets include the 5-HT1B and 5-HT1D receptors, and the pathways involved are primarily related to serotonin signaling .

Comparison with Similar Compounds

Similar Compounds

    Sumatriptan: Another 5-HT1B/1D receptor antagonist used in the treatment of migraines.

    Rizatriptan: Similar to sumatriptan, used for migraine relief.

    Zolmitriptan: Another triptan compound with similar receptor targets .

Uniqueness

GMC 3-15 is unique in its high selectivity and potency for the 5-HT1B and 5-HT1D receptors compared to other similar compounds. This makes it a valuable tool in research for understanding serotonin receptor function and developing new therapeutic agents.

Properties

IUPAC Name

4-[4-[[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]carbamoyl]phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O3/c1-18-16-21(26(28)32)8-10-23(18)19-4-6-20(7-5-19)27(33)29-22-9-11-25(34-3)24(17-22)31-14-12-30(2)13-15-31/h4-11,16-17H,12-15H2,1-3H3,(H2,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXRXIHKXXMGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)OC)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.